Atriopeptin III

Description

Propriétés

IUPAC Name |

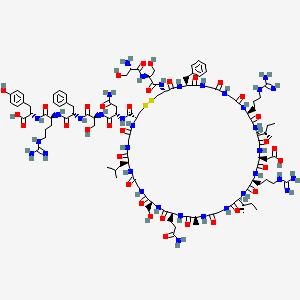

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCBRUDZNRVKGK-GWLSAQFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H165N35O34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2549.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90817-13-3, 97793-28-7 | |

| Record name | Atrial natriuretic factor prohormone (103-126) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090817133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic factor prohormone (103-126) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097793287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Atriopeptin III: A Comprehensive Technical Guide to its Sequence, Synthesis, and Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Atriopeptin III, a key player in cardiovascular regulation. We will delve into its molecular identity, the intricacies of its chemical synthesis and characterization, its mechanism of action at the cellular level, and its physiological roles, offering a robust resource for researchers in the field.

Core Identity: The Amino Acid Sequence and Structure of Atriopeptin III

Atriopeptin III is a 24-amino acid peptide, representing a biologically active fragment of the atrial natriuretic peptide (ANP) prohormone.[1][2][3] Specifically, it corresponds to residues 103-126 of the ANF prohormone.[1] Its primary structure is crucial for its function, featuring a characteristic 17-amino acid ring formed by a disulfide bond between two cysteine residues.[1][4] This cyclic structure is essential for its potent biological activities.[5]

The amino acid sequence of rat Atriopeptin III is:

H-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH [6]

In single-letter code, this is represented as:

SSCFGGRIDRIGAQSGLGCNSFRY [1][2]

A disulfide bridge is formed between the cysteine (Cys) residues at positions 3 and 19.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Atriopeptin III is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀₇H₁₆₅N₃₅O₃₄S₂ | [1][6] |

| Molecular Weight | ~2550 Da | [2][6] |

| Sequence Length | 24 amino acids | [2][3][6] |

| Theoretical pI | 9.08 | [6] |

Synthesis and Structural Verification: From Linear Chain to Biologically Active Peptide

The production of biologically active Atriopeptin III for research and therapeutic development relies on chemical synthesis, typically through a stepwise solid-phase method.[5] This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The formation of the intramolecular disulfide bridge is a critical final step to confer the correct three-dimensional structure required for its physiological function.[5]

Experimental Protocol: Solid-Phase Synthesis and Purification of Atriopeptin III

The following protocol outlines the general steps for the manual solid-phase synthesis of Atriopeptin III.

-

Resin Preparation: Start with a suitable solid support resin, such as a Wang resin pre-loaded with the C-terminal amino acid, Tyrosine (Tyr).

-

Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the N-terminus of the resin-bound amino acid. This is typically achieved using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next amino acid in the sequence (Arginine - Arg) by reacting it with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in a solvent like DMF. Add this activated amino acid to the deprotected resin to form a new peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence until the full 24-amino acid linear peptide is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the permanent side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification of the Linear Peptide: Purify the crude linear peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Disulfide Bridge Formation (Oxidation): Dissolve the purified linear peptide at a very high dilution in a suitable solvent (e.g., 30% acetic acid) and treat with an oxidizing agent, such as iodine, to facilitate the formation of the intramolecular disulfide bond between the two cysteine residues.[5]

-

Final Purification: Purify the final cyclized Atriopeptin III to homogeneity using RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthetic peptide using techniques such as mass spectrometry (to verify the molecular weight) and amino acid analysis (to confirm the composition).

Workflow for Atriopeptin III Synthesis and Purification

Caption: Workflow for the solid-phase synthesis and purification of Atriopeptin III.

Mechanism of Action: The Signaling Cascade of Atriopeptin III

Atriopeptin III, like other atrial natriuretic peptides, exerts its effects by binding to specific cell surface receptors, primarily the natriuretic peptide receptor-A (NPR-A).[7][8] This receptor has intrinsic guanylyl cyclase activity.[7][8] The binding of Atriopeptin III to the extracellular domain of NPR-A induces a conformational change that activates the intracellular guanylyl cyclase domain. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8]

The elevated intracellular levels of cGMP then activate cGMP-dependent protein kinases (PKG), which phosphorylate various downstream target proteins, leading to the physiological effects of Atriopeptin III, such as vasodilation and natriuresis.[7][8]

Atriopeptin III Signaling Pathway

Sources

- 1. Atriopeptin III | C107H165N35O34S2 | CID 16142364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atriopeptin III, rat [ANP (127-150), rat] - Echelon Biosciences [echelon-inc.com]

- 3. Atriopeptin III. A potent natriuretic, diuretic, and hypotensive agent in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Synthesis and biological activity of atriopeptin III and its small molecular analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alpha-Atrial natriuretic peptide [5-28], Atriopeptin III (rat) [novoprolabs.com]

- 7. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

Atriopeptin III: A Comprehensive Technical Guide to its Molecular Structure, Physiological Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atriopeptin III, a key member of the atrial natriuretic peptide (ANP) family, is a 24-amino acid peptide hormone with potent diuretic, natriuretic, and vasodilatory properties.[1][2] This guide provides an in-depth exploration of the molecular architecture of Atriopeptin III, its intricate signaling mechanisms, and its profound physiological effects on cardiovascular and renal homeostasis. We will delve into the established experimental methodologies for its study, offering a robust framework for researchers and drug development professionals. This document aims to serve as a comprehensive resource, consolidating current knowledge and providing practical insights into the investigation and therapeutic application of Atriopeptin III.

The Molecular Architecture of Atriopeptin III

Atriopeptin III is a 24-amino acid peptide, a fragment of the rat atrial natriuretic peptide (ANP), specifically corresponding to amino acids 127-150 of the precursor protein.[3] Its primary structure is characterized by the following amino acid sequence: Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH.[3]

A defining feature of Atriopeptin III's structure is a 17-amino acid ring formed by a disulfide bond between the two cysteine residues at positions 3 and 19. This cyclic structure is crucial for its biological activity. The linear peptide, despite having the same primary sequence, exhibits significantly limited bioactivity, underscoring the conformational importance of the disulfide bridge.

Table 1: Physicochemical Properties of Atriopeptin III

| Property | Value | Source |

| Amino Acid Sequence | SSCFGGRIDRIGAQSGLGCNSFRY-OH | |

| Molecular Weight | ~2550 Da | |

| Disulfide Bridge | Cys3 - Cys19 | |

| Appearance | White lyophilized powder |

Due to its inherent flexibility, a definitive three-dimensional crystal structure of unbound Atriopeptin III has been challenging to obtain. Its conformation is likely influenced by its interaction with its cognate receptors.

Physiological Functions and Mechanism of Action

Atriopeptin III plays a pivotal role in the regulation of blood pressure, blood volume, and electrolyte balance.[4] Its primary functions are mediated through its interaction with natriuretic peptide receptors, leading to a cascade of downstream signaling events.

Cardiovascular Effects

A primary and well-documented function of Atriopeptin III is its potent vasodilatory effect. It directly relaxes vascular smooth muscle in both arteries and veins, leading to a decrease in total peripheral resistance and a reduction in blood pressure.[5] This vasodilation is particularly effective in counteracting the vasoconstrictive effects of agents like norepinephrine.

Renal Effects: Natriuresis and Diuresis

Atriopeptin III exerts profound effects on the kidneys, promoting the excretion of sodium (natriuresis) and water (diuresis).[1] This is achieved through several mechanisms:

-

Increased Glomerular Filtration Rate (GFR): Atriopeptin III increases GFR, leading to a greater filtered load of sodium and water.[1]

-

Inhibition of Sodium Reabsorption: It directly inhibits sodium reabsorption in the renal tubules.

-

Antagonism of the Renin-Angiotensin-Aldosterone System (RAAS): Atriopeptin III acts as a counter-regulatory hormone to the RAAS, a key system for blood pressure elevation and sodium retention.

Direct Cardiac Effects

Studies have shown that Atriopeptin III can have direct effects on the heart muscle, inducing early relaxation of isolated papillary muscles. This suggests a role in modulating cardiac mechanical performance.

Signaling Pathways of Atriopeptin III

The physiological effects of Atriopeptin III are initiated by its binding to specific cell surface receptors, primarily the Natriuretic Peptide Receptor-A (NPR-A). This interaction triggers a well-defined intracellular signaling cascade.

The NPR-A Receptor and cGMP Signaling

NPR-A is a transmembrane receptor with an intracellular guanylate cyclase domain.[6][7] The binding of Atriopeptin III to the extracellular domain of NPR-A induces a conformational change, activating the intracellular guanylate cyclase.[6] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]

Caption: Atriopeptin III Signaling Pathway via NPR-A.

The resulting increase in intracellular cGMP concentration is the central event in Atriopeptin III signaling. cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG).[1] PKG, in turn, phosphorylates a variety of downstream target proteins, leading to the observed physiological effects. In vascular smooth muscle, for instance, PKG-mediated phosphorylation leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in relaxation.

Other Natriuretic Peptide Receptors

Besides NPR-A, there are two other types of natriuretic peptide receptors:

-

NPR-B: This receptor is also a guanylate cyclase-linked receptor but is preferentially activated by C-type natriuretic peptide (CNP).

-

NPR-C: Known as the "clearance receptor," NPR-C binds all natriuretic peptides and is primarily involved in their removal from circulation.[3][7] However, emerging evidence suggests that NPR-C may also have its own signaling functions, being coupled to inhibitory G proteins and capable of inhibiting adenylyl cyclase or activating phospholipase C.[4][8][9]

Key Experimental Methodologies

A thorough understanding of Atriopeptin III necessitates robust experimental protocols to quantify its presence, assess its biological activity, and elucidate its mechanisms of action.

Quantification of Atriopeptin III: Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive technique for measuring the concentration of Atriopeptin III in biological samples such as plasma.[10]

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled Atriopeptin III (tracer) competes with the unlabeled Atriopeptin III in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled Atriopeptin III in the sample.[11]

Step-by-Step Protocol Outline:

-

Sample Preparation: Plasma samples are collected and may require extraction to remove interfering substances.

-

Assay Setup: A standard curve is prepared using known concentrations of unlabeled Atriopeptin III.

-

Competitive Binding: Samples, standards, radiolabeled Atriopeptin III, and a specific antibody are incubated together.

-

Separation: The antibody-bound (bound) and free (unbound) radiolabeled Atriopeptin III are separated. This is often achieved by precipitation of the antibody-antigen complex.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the standards. The concentration of Atriopeptin III in the samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.

Caption: General Workflow for Atriopeptin III RIA.

In Vivo Assessment of Physiological Effects in Rodent Models

The physiological effects of Atriopeptin III are often studied in anesthetized rats.

Blood Pressure Measurement:

-

Procedure: Rats are anesthetized, and a catheter is inserted into a major artery (e.g., carotid or femoral artery) and connected to a pressure transducer. Atriopeptin III is administered intravenously (bolus injection or continuous infusion), and changes in mean arterial pressure are recorded.[5][12]

-

Causality: This direct measurement allows for the precise quantification of the hypotensive effects of Atriopeptin III and the determination of dose-response relationships.

Measurement of Natriuresis and Diuresis:

-

Procedure: Following anesthesia and cannulation of the bladder, urine is collected at timed intervals before and after the administration of Atriopeptin III. Urine volume is measured to determine the diuretic effect, and urine sodium concentration is analyzed (e.g., by flame photometry) to quantify the natriuretic effect.[1]

-

Self-Validation: The inclusion of a baseline collection period allows each animal to serve as its own control, strengthening the validity of the observed effects.

Table 2: Representative In Vivo Effects of Atriopeptin III in Rats

| Parameter | Effect | Reference |

| Mean Arterial Pressure | Decrease | |

| Urine Volume (Diuresis) | Increase | |

| Sodium Excretion (Natriuresis) | Increase | |

| Glomerular Filtration Rate | Increase |

In Vitro Vasodilation Assay

The direct vasodilatory effects of Atriopeptin III can be assessed using isolated blood vessel preparations.

-

Procedure: A segment of an artery (e.g., thoracic aorta) is dissected from a rat and mounted in an organ bath containing a physiological salt solution. The vessel is pre-constricted with an agent like norepinephrine. Atriopeptin III is then added to the bath in increasing concentrations, and the resulting relaxation of the arterial ring is measured using a force transducer.

-

Insight: This in vitro system allows for the study of the direct effects of Atriopeptin III on vascular smooth muscle, independent of systemic neurohumoral influences.

Receptor Binding Assays

Receptor binding assays are crucial for characterizing the interaction of Atriopeptin III with its receptors.

-

Principle: These assays typically use a radiolabeled form of Atriopeptin III (or a related ligand) to quantify its binding to cell membranes or purified receptors.

-

Filtration Assay Protocol Outline:

-

Incubation: Cell membranes expressing the natriuretic peptide receptors are incubated with a radiolabeled ligand at various concentrations.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through.[13]

-

Washing: The filters are washed with cold buffer to remove non-specifically bound radioligand.[13]

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: Saturation binding experiments, where the concentration of the radioligand is varied, allow for the determination of the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax). Competition binding assays, where a fixed concentration of radiolabeled ligand competes with increasing concentrations of an unlabeled ligand (e.g., Atriopeptin III), are used to determine the binding affinity of the unlabeled compound.

Conclusion and Future Directions

Atriopeptin III is a potent peptide hormone with well-established roles in cardiovascular and renal physiology. Its ability to induce vasodilation, natriuresis, and diuresis makes it a key regulator of blood pressure and fluid homeostasis. The elucidation of its signaling pathway through NPR-A and cGMP has provided a clear molecular basis for its actions. The experimental protocols outlined in this guide provide a framework for the continued investigation of its physiological functions and therapeutic potential.

Future research in this area may focus on:

-

Therapeutic Applications: The development of stable, long-acting analogs of Atriopeptin III for the treatment of hypertension, heart failure, and kidney disease.

-

Receptor Subtype Specificity: A deeper understanding of the distinct roles and signaling pathways of the different natriuretic peptide receptors.

-

Cross-talk with Other Signaling Pathways: Further investigation into the interactions between the natriuretic peptide system and other neurohumoral regulatory systems.

The comprehensive understanding of Atriopeptin III's structure and function is paramount for the development of novel therapeutic strategies targeting the cardiovascular and renal systems.

References

-

Catalyst University. (2019, November 9). Release & Functions of Atrial Natriuretic Peptide [ANP] [Video]. YouTube. Available at: [Link].

-

Hammond, T. G., et al. (1987). Atriopeptin III. A potent natriuretic, diuretic, and hypotensive agent in rats with chronic renal failure. The Journal of clinical investigation, 79(6), 1837–1843. Available at: [Link].

-

Creative Biolabs. Radioimmunoassay Protocol & Troubleshooting. Available at: [Link].

-

Lappe, R. W., et al. (1986). Atriopeptin III does not alter cardiac performance in rats. Journal of hypertension, 4(6), 727–732. Available at: [Link].

-

Nakamura, M., et al. (1987). In vitro and in vivo protective effect of atriopeptin III on ischemic acute renal failure. The Journal of clinical investigation, 80(4), 1132–1137. Available at: [Link].

-

Anand-Srivastava, M. B. (2005). Natriuretic peptide receptor-C signaling and regulation. Peptides, 26(6), 1044–1059. Available at: [Link].

-

Pandey, K. N. (2005). Guanylyl Cyclase/Atrial Natriuretic Peptide Receptor-A: Role in the Pathophysiology of Cardiovascular Regulation. International journal of molecular sciences, 6(1), 1–28. Available at: [Link].

-

O'Donnell, P. S., et al. (1988). Atriopeptins: correlation between renal vasodilation and natriuresis. American journal of physiology. Renal, fluid and electrolyte physiology, 254(3), F453–F458. Available at: [Link].

-

An, W. F., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link].

-

Potter, L. R. (2011). Natriuretic peptide signalling: molecular and cellular pathways to growth regulation. Journal of molecular endocrinology, 47(2), R47–R60. Available at: [Link].

-

Rose, R. A., & Giles, W. R. (2008). Natriuretic peptide C receptor signalling in the heart and vasculature. The Journal of physiology, 586(2), 353–356. Available at: [Link].

-

Garcia, R., et al. (1987). Arterial reactivity, blood pressure, and plasma levels of atrial natriuretic peptides in normotensive and hypertensive rats: effects of acute and chronic administration of atriopeptin III. Canadian journal of physiology and pharmacology, 65(8), 1691–1698. Available at: [Link].

-

Needleman, P., & Greenwald, J. E. (1986). The involvement of atriopeptins in blood pressure regulation. The American journal of the medical sciences, 292(2), 104–108. Available at: [Link].

Sources

- 1. Atriopeptin III. A potent natriuretic, diuretic, and hypotensive agent in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atriopeptin III, rat [ANP (127-150), rat] - Echelon Biosciences [echelon-inc.com]

- 3. creativebiolabs.net [creativebiolabs.net]

- 4. The involvement of atriopeptins in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atriopeptin III does not alter cardiac performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atriopeptin III alters renal medullary hemodynamics and the pressure-diuresis response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of peripherally administered atriopeptin III on water intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A highly sensitive radioimmunoassay of atrial natriuretic peptide (ANP) in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Radioimmunoassay (RIA) Service - Creative Proteomics [creative-proteomics.com]

- 11. revvity.com [revvity.com]

- 12. Arterial reactivity, blood pressure, and plasma levels of atrial natriuretic peptides in normotensive and hypertensive rats: effects of acute and chronic administration of atriopeptin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Atriopeptin III in the Renal Tubules: A Comprehensive Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atriopeptin III, a 24-amino acid peptide also known as atrial natriuretic peptide (ANP), is a potent hormone primarily synthesized and secreted by cardiac myocytes in response to atrial distension.[1] It plays a crucial role in maintaining cardiovascular homeostasis by regulating blood pressure, blood volume, and electrolyte balance. The kidneys are a primary target for Atriopeptin III, where it exerts significant natriuretic and diuretic effects.[1][2] This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Atriopeptin III within the renal tubules, offering insights for researchers and professionals in the fields of renal physiology and drug development.

Molecular Mechanism of Action: The NPR-A/cGMP Signaling Axis

The renal effects of Atriopeptin III are predominantly mediated through a well-defined signaling pathway initiated by its binding to the natriuretic peptide receptor-A (NPR-A).[3][4] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular domain possessing guanylate cyclase activity.[5]

Receptor Binding and Second Messenger Production

Upon binding of Atriopeptin III to the NPR-A receptor, a conformational change occurs, leading to the activation of its intrinsic guanylate cyclase domain.[5] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which functions as the key second messenger in this pathway.[5][6] The intracellular concentration of cGMP is tightly regulated, not only by its synthesis but also by its degradation by phosphodiesterases (PDEs).[3]

Downstream Effectors of cGMP

The primary downstream effector of cGMP in renal tubule cells is cGMP-dependent protein kinase (PKG).[5] Upon activation by cGMP, PKG phosphorylates a variety of intracellular proteins, including ion channels, transporters, and regulatory proteins, thereby modulating their activity and initiating the physiological responses to Atriopeptin III.[5]

Physiological Consequences in the Renal Tubules

Atriopeptin III exerts its influence on sodium and water reabsorption at multiple sites along the nephron, primarily through the modulation of key transport proteins.

Proximal Tubule

In the proximal tubule, Atriopeptin III has been shown to inhibit the activity of the Na+/H+ exchanger 3 (NHE3).[7][8] NHE3 is a critical transporter responsible for the reabsorption of a significant portion of filtered sodium. By inhibiting NHE3, Atriopeptin III reduces sodium and bicarbonate reabsorption in this segment.[7]

Collecting Duct

The collecting duct is a major site of action for Atriopeptin III. Here, it inhibits sodium reabsorption through two primary mechanisms:

-

Inhibition of the Epithelial Sodium Channel (ENaC): Atriopeptin III, via the cGMP-PKG pathway, decreases the open probability of ENaC in the apical membrane of principal cells.[9][10] This directly reduces the influx of sodium from the tubular fluid into the cell.

-

Inhibition of the Na-K-ATPase: Atriopeptin III also leads to a decrease in the activity of the basolateral Na-K-ATPase.[3] This pump is essential for maintaining the low intracellular sodium concentration that drives sodium reabsorption. Its inhibition further contributes to the overall reduction in sodium transport.

Regulation of Water Reabsorption

Atriopeptin III also influences water permeability in the collecting duct by counteracting the effects of vasopressin (antidiuretic hormone, ADH). It has been shown to reduce the vasopressin-stimulated trafficking of aquaporin-2 (AQP2) water channels to the apical membrane, thereby decreasing water reabsorption.[11]

| Transporter/Channel | Location | Effect of Atriopeptin III |

| Na+/H+ Exchanger (NHE3) | Proximal Tubule (Apical) | Inhibition[7][8] |

| Epithelial Sodium Channel (ENaC) | Collecting Duct (Apical) | Decreased Open Probability[9][10] |

| Na-K-ATPase | Collecting Duct (Basolateral) | Inhibition[3] |

| Aquaporin-2 (AQP2) | Collecting Duct (Apical) | Reduced Trafficking[11] |

Antagonism of the Renin-Angiotensin-Aldosterone System (RAAS)

A crucial aspect of Atriopeptin III's function is its direct opposition to the renin-angiotensin-aldosterone system (RAAS), a major hormonal cascade that promotes sodium and water retention. Atriopeptin III antagonizes RAAS at multiple levels:

-

Inhibition of Renin Secretion: Atriopeptin III directly inhibits the release of renin from the juxtaglomerular cells of the kidney, thereby suppressing the entire RAAS cascade.[12][13][14]

-

Inhibition of Aldosterone Synthesis: It also acts on the adrenal cortex to inhibit the synthesis and secretion of aldosterone, a key hormone that promotes sodium reabsorption in the distal nephron.[1]

-

Counteraction of Angiotensin II Effects: Atriopeptin III counteracts the vasoconstrictor and sodium-retaining effects of angiotensin II in the renal vasculature and tubules.[15]

Experimental Methodologies: A Practical Guide

The elucidation of Atriopeptin III's mechanism of action has been made possible through a variety of sophisticated experimental techniques. The following section provides detailed, step-by-step protocols for key assays.

Isolation of Primary Renal Tubule Cells

Rationale: Studying the direct effects of Atriopeptin III on renal tubule cells requires their isolation from the complex architecture of the kidney. This protocol provides a method for obtaining a mixed population of renal tubule cells, which can be further purified if necessary.[5][16][17]

Protocol:

-

Perfuse the kidneys of an anesthetized rat with ice-cold sterile phosphate-buffered saline (PBS) to remove blood.

-

Excise the kidneys and place them in ice-cold PBS.

-

Decapsulate the kidneys and dissect the cortex.

-

Mince the cortical tissue into small pieces (approximately 1 mm³).

-

Digest the tissue with a solution of collagenase (e.g., 1 mg/mL) and hyaluronidase (e.g., 0.5 mg/mL) in a balanced salt solution at 37°C for 30-60 minutes with gentle agitation.

-

Stop the digestion by adding fetal bovine serum (FBS) to a final concentration of 10%.

-

Filter the cell suspension through a series of nylon meshes (e.g., 100 µm followed by 40 µm) to remove undigested tissue and glomeruli.

-

Centrifuge the filtrate at a low speed (e.g., 150 x g) for 5 minutes to pellet the tubules.

-

Wash the tubule pellet with fresh, cold PBS.

-

Resuspend the tubules in an appropriate culture medium for subsequent experiments.

Measurement of cGMP Levels

Rationale: Quantifying the production of cGMP is fundamental to assessing the activation of the NPR-A receptor by Atriopeptin III. This protocol describes a common method using an enzyme-linked immunosorbent assay (ELISA).[18]

Protocol:

-

Plate isolated renal tubule cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM) for 15-30 minutes to prevent cGMP degradation.

-

Stimulate the cells with varying concentrations of Atriopeptin III (e.g., 10⁻¹⁰ to 10⁻⁶ M) for a defined period (e.g., 10-30 minutes) at 37°C.[18]

-

Aspirate the medium and lyse the cells with 0.1 M HCl.

-

Centrifuge the cell lysate to pellet cellular debris.

-

Collect the supernatant and acetylate the samples according to the ELISA kit manufacturer's instructions to improve sensitivity.

-

Perform the cGMP ELISA according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader and calculate the cGMP concentration based on a standard curve.

Patch-Clamp Electrophysiology for ENaC Activity

Rationale: The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane. This protocol is specifically tailored to assess the effect of Atriopeptin III on ENaC open probability in collecting duct cells.[9][19][20]

Protocol:

-

Culture M-1 cortical collecting duct cells on permeable supports.

-

Prepare the patch-clamp setup with an amplifier, micromanipulator, and data acquisition system.

-

Pull and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ.

-

Fill the pipette with a solution containing LiCl (as a substitute for NaCl to measure ENaC current) and other appropriate ions.

-

Establish a high-resistance seal (giga-seal) between the pipette tip and the apical membrane of a single cell.

-

Rupture the membrane patch to achieve the whole-cell configuration or maintain the cell-attached configuration to study single-channel events.

-

Record baseline ENaC activity at a holding potential of -60 mV.

-

Perfuse the bath with a solution containing Atriopeptin III (e.g., 10⁻⁸ M) and continue recording.

-

Analyze the data to determine the change in ENaC open probability (Po) before and after the application of Atriopeptin III.

Western Blot Analysis of Na-K-ATPase and Phosphorylated AQP2

Rationale: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins. This protocol can be adapted to measure changes in Na-K-ATPase subunit expression or the phosphorylation status of AQP2 in response to Atriopeptin III.[21][22][23][24]

Protocol:

-

Treat isolated renal tubule cells or kidney tissue homogenates with or without Atriopeptin III for a specified time.

-

Lyse the cells or tissue in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the Na-K-ATPase α1-subunit or phosphorylated AQP2 (e.g., anti-pS256-AQP2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

In Vitro Renin Secretion Assay

Rationale: To investigate the direct inhibitory effect of Atriopeptin III on renin release, an in vitro assay using isolated juxtaglomerular cells or kidney slices is employed.[12][13][25]

Protocol:

-

Isolate juxtaglomerular cells or prepare thin kidney cortical slices.

-

Pre-incubate the cells or slices in a balanced salt solution.

-

Stimulate renin release with an agent such as isoproterenol (a β-adrenergic agonist).

-

Co-incubate the stimulated cells or slices with varying concentrations of Atriopeptin III (e.g., 10⁻¹² to 10⁻⁸ M).

-

Collect the supernatant at different time points.

-

Measure the renin activity in the supernatant using a commercially available radioimmunoassay (RIA) or enzymatic assay.

Quantitative Insights into Atriopeptin III Action

The physiological effects of Atriopeptin III are dose-dependent. The following table summarizes some of the reported quantitative effects in response to Atriopeptin III administration.

| Parameter | Species | Atriopeptin III Dose | Observed Effect | Reference |

| Urinary Sodium Excretion | Rat | 125-500 ng/kg | 52-61% increase | [26] |

| Urine Flow | Rat | 125-500 ng/kg | 46-54% increase | [26] |

| Glomerular Filtration Rate (GFR) | Rat with chronic renal failure | 0.2 µg/kg/min infusion | 24% increase | [2] |

| cGMP Production | Human glomerular epithelial cells | 1 nM | Threshold for stimulation | [6] |

| cGMP Production | Human glomerular epithelial cells | 5 µM | 20-fold increase | [6] |

| Renin Secretion | Dog with acute heart failure | 0.3 µg/kg/min intrarenal infusion | Decrease from 852.8 to 149.5 ng/min | [25] |

Conclusion

Atriopeptin III is a pivotal regulator of renal function, orchestrating a complex series of events within the renal tubules to promote natriuresis and diuresis. Its mechanism of action, centered around the NPR-A/cGMP signaling pathway, leads to the modulation of key ion and water transporters, ultimately contributing to the maintenance of fluid and electrolyte homeostasis. A thorough understanding of these intricate molecular processes, facilitated by the experimental methodologies outlined in this guide, is essential for the development of novel therapeutic strategies targeting renal and cardiovascular diseases.

References

-

Ardaillou, N., Nivez, M. P., & Ardaillou, R. (1986). Stimulation of cyclic GMP synthesis in human cultured glomerular cells by atrial natriuretic peptide. FEBS letters, 204(2), 177–182. [Link]

-

Bello-Reuss, E., & Reuss, L. (2012). Primary Kidney Proximal Tubule Cells. In Epithelial Cell Culture (pp. 209-223). Humana Press, Totowa, NJ. [Link]

-

Bustamante-Aliste, P., & Gallardo, P. (2023). Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary. American Journal of Physiology-Cell Physiology, 324(1), C133-C146. [Link]

-

Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

-

Chen, Y., & Burnett, J. C. (2017). The renal and cardiovascular effects of natriuretic peptides. American Journal of Physiology-Renal Physiology, 312(4), F575-F580. [Link]

-

D'Alessandro, L. C., & Taquini, M. C. (2021). Atrial Natriuretic Peptide. In StatPearls. StatPearls Publishing. [Link]

-

Dinudom, A., Fotia, A. B., & Cook, D. I. (2008). Effect of [Cl(-)]i on ENaC activity from mouse cortical collecting duct cells. Journal of cellular physiology, 215(3), 821–828. [Link]

-

Hirata, Y., Ishii, M., Sugimoto, T., Matsuoka, H., Sugimoto, T., Iizuka, M., ... & Hirata, Y. (1987). Effect of atrial natriuretic peptide on renin release in a superfusion system of kidney slices and dispersed juxtaglomerular cells. Hypertension, 10(4), 416-422. [Link]

-

Hill, W. G., Butterworth, M. B., Wang, H., Edinger, R. S., Lebowitz, J., Peters, K. W., ... & Johnson, J. P. (2007). The epithelial sodium channel (ENaC) traffics to apical membrane in lipid rafts in mouse cortical collecting duct cells. Journal of Biological Chemistry, 282(50), 36440-36449. [Link]

-

Lajoix, A. D., & Regnault, T. R. (2005). Effects of atriopeptin III on isolated rat afferent and efferent arterioles. American Journal of Physiology-Renal Physiology, 289(1), F138-F145. [Link]

-

Li, X. C., & Zhuo, J. L. (2018). The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension. Frontiers in physiology, 9, 1378. [Link]

-

Mullan, A., & Brown, D. (2023). Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary. American Journal of Physiology-Cell Physiology, 324(1), C133-C146. [Link]

-

Park, C. H., Ahn, J. H., & Kim, Y. H. (1987). Atriopeptin III. A potent natriuretic, diuretic, and hypotensive agent in rats with chronic renal failure. The Journal of pharmacology and experimental therapeutics, 241(2), 523–528. [Link]

-

Pavlov, T. S., Ilatovskaya, D. V., & Staruschenko, A. (2015). Isoforms of Na, K-ATPase in rat lens epithelium and fiber cells. Investigative ophthalmology & visual science, 56(1), 223–231. [Link]

-

Poveda, J., & Rodriguez-Iturbe, B. (1991). The action of atriopeptin III on renal function in two models of chronic renal failure in the rat. British journal of pharmacology, 103(2), 1431–1435. [Link]

-

Reif, M. C., & Troutman, S. L. (2025). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). American Journal of Physiology-Renal Physiology. [Link]

-

Ren, G., Sun, Y., & Xia, J. (2019). Proximal Tubule-Specific Deletion of The NHE3 (Na+/H+ Exchanger 3) in The Kidney Attenuates Angiotensin II-Induced Hypertension in Mice. Hypertension (Dallas, Tex. : 1979), 74(3), 639–648. [Link]

-

Sanjurjo, M. J., & Prieto, P. (2014). Isolation and Characterization of a Primary Proximal Tubular Epithelial Cell Model from Human Kidney by CD10/CD13 Double Labeling. PloS one, 9(11), e112350. [Link]

-

Scriven, T. A., & Burnett, J. C. (1985). Effects of synthetic atrial natriuretic peptide on renal function and renin release in acute experimental heart failure. Circulation, 72(4), 892-897. [Link]

-

Theilig, F., & Wu, Q. (2015). ANP-induced signaling cascade and its implications in renal pathophysiology. American Journal of Physiology-Renal Physiology, 308(10), F1047-F1055. [Link]

-

Tian, J., & Xie, Z. (2018). Proximal Tubule-Specific Deletion of The NHE3 (Na+/H+ Exchanger 3) in The Kidney Attenuates Angiotensin II-Induced Hypertension in Mice. Hypertension (Dallas, Tex. : 1979), 74(3), 639–648. [Link]

-

van der Hauwaert, C., Savary, G., & Grolix, J. (1999). Isolation, Culture and Characterization of Human Renal Proximal Tubule and Collecting Duct Cells. Nephron. Experimental nephrology, 83(3), 256–264. [Link]

-

van der Linde, H. J., & van der Westhuizen, F. H. (2013). Western blots of renal aquaporin (AQP) proteins in equine kidney protein extracts. ResearchGate. [Link]

-

Varela, S. A., & Siqueira, I. R. (2011). Evaluation of Na, K-ATPase activity in the brain of young rats after acute administration of fenproporex. Revista Brasileira de Psiquiatria, 33(4), 389-393. [Link]

-

Veress, A. T., & Sonnenberg, H. (1989). A comparison of the action of atriopeptin III on renal function in normal and DOCA-salt hypertensive rats. Clinical and experimental hypertension. Part A, Theory and practice, 11(4), 621–634. [Link]

-

Vidal, M. J., & Brands, M. W. (1991). Effect of atriopeptin III on renin release in vitro. The Journal of pharmacology and experimental therapeutics, 258(3), 856–861. [Link]

-

Volpe, M., & Rubattu, S. (2012). Atrial natriuretic peptide inhibits renin release from juxtaglomerular cells by a cGMP-mediated process. Journal of hypertension, 30(7), 1299-1307. [Link]

-

Warrick, A. (2024, May 5). Renal handling of sodium. Deranged Physiology. [Link]

-

Abbasian, N. (2015, October 9). Does anyone have a good protocol for separation of proximal and distal tubule cells from renal cortex? ResearchGate. [Link]

-

Larsen, B. R., & MacAulay, N. (2017). Na⁺/K⁺‐ATPase subunit expression Representative western blots showing... ResearchGate. [Link]

-

Hoffert, J. D., & Knepper, M. A. (2006). Quantitative phosphoproteomics of vasopressin-sensitive renal cells: regulation of aquaporin-2 phosphorylation at two sites. Proceedings of the National Academy of Sciences of the United States of America, 103(18), 7159–7164. [Link]

-

Wikipedia contributors. (2023, December 2). Atrial natriuretic peptide receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Gunning, M. E., & Sacks, S. H. (1991). Effect of intravenous infusion of atriopeptin 3 on immediate renal allograft function. Transplantation, 51(4), 844–848. [Link]

-

Palmer, L. G., & Frindt, G. (2000). Open probability of the epithelial sodium channel is regulated by intracellular sodium. The Journal of general physiology, 115(6), 733–742. [Link]

-

Kurtz, A., & Wagner, C. (1986). Atrial natriuretic peptide inhibits renin release from juxtaglomerular cells by a cGMP-mediated process. The EMBO journal, 5(13), 3463–3466. [Link]

-

van der Linde, H. J., & van der Westhuizen, F. H. (2013). Acute regulation of aquaporin-2 phosphorylation at Ser-264 by vasopressin. ResearchGate. [Link]

-

Gekle, M., & Silbernagl, S. (2016). Evidence for a KATP Channel in Rough Endoplasmic Reticulum (rerKATP Channel) of Rat Hepatocytes. PloS one, 11(2), e0148423. [Link]

-

Guo, L. J., & Alli, A. A. (2013). ENaC is regulated by natriuretic peptide receptor-dependent cGMP signaling. American Journal of Physiology-Renal Physiology, 304(8), F1091-F1098. [Link]

-

Meloche, S., & McNicoll, N. (1985). Photoaffinity labeling of atrial natriuretic factor receptors of rat kidney cortex plasma membranes. The Journal of biological chemistry, 260(15), 8761–8764. [Link]

-

Leitman, D. C., & Murad, F. (1988). Atrial natriuretic peptide binding, cross-linking, and stimulation of cyclic GMP accumulation and particulate guanylate cyclase activity in cultured cells. Endocrinology, 122(3), 882–889. [Link]

-

Al-Khalili, L., & Chibalin, A. V. (2025). Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel's γ-subunit at its proximal cleavage site. The Journal of biological chemistry, 300(6), 107297. [Link]

-

Gekle, M., & Silbernagl, S. (1999). Inhibition of Na+-H+ exchange impairs receptor-mediated albumin endocytosis in renal proximal tubule-derived epithelial cells from opossum. The Journal of physiology, 520 Pt 3(Pt 3), 709–721. [Link]

-

Hill, W. G., & Butterworth, M. B. (2007). The epithelial sodium channel (ENaC) traffics to apical membrane in lipid rafts in mouse cortical collecting duct cells. The Journal of biological chemistry, 282(50), 36440–36449. [Link]

-

Carraro-Lacroix, L. R., & Malnic, G. (2009). Regulation of Na+/H+ exchanger NHE3 by glucagon-like peptide 1 receptor agonist exendin-4 in renal proximal tubule cells. American journal of physiology. Renal physiology, 297(6), F1647–F1655. [Link]

Sources

- 1. ANP-stimulated cGMP egression in renal principal cells: abrogation of polarity by SV40 large T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]

- 5. A simple method for the isolation and detailed characterization of primary human proximal tubule cells for renal replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of cyclic GMP synthesis in human cultured glomerular cells by atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the intestinal Na+/H+ exchanger NHE3 by AMP-activated kinase is dependent on phosphorylation of NHE3 at S555 and S563 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proximal Tubule-Specific Deletion of The NHE3 (Na+/H+ Exchanger 3) in The Kidney Attenuates Angiotensin II-Induced Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of [Cl(-)]i on ENaC activity from mouse cortical collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ENaC is regulated by natriuretic peptide receptor-dependent cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of atrial natriuretic peptide on renin release in a superfusion system of kidney slices and dispersed juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of atriopeptin III on renin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Effects of atriopeptin III on isolated rat afferent and efferent arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Primary Kidney Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Open probability of the epithelial sodium channel is regulated by intracellular sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Isoforms of Na,K-ATPase in rat lens epithelium and fiber cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Evidence for a KATP Channel in Rough Endoplasmic Reticulum (rerKATP Channel) of Rat Hepatocytes | PLOS One [journals.plos.org]

- 25. academic.oup.com [academic.oup.com]

- 26. The action of atriopeptin III on renal function in two models of chronic renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: Atriopeptin III Synthesis and Prohormone Processing

The following technical guide details the synthesis and cleavage of Atriopeptin III.

Executive Summary

Atriopeptin III (AP III) is a 24-amino acid peptide hormone derived from the C-terminus of the Atrial Natriuretic Peptide (ANP) prohormone.[1][2][3][4] While the primary circulating form of ANP in humans is the 28-residue peptide (ANP 1-28), Atriopeptin III (corresponding to ANP 5-28 or proANP 103-126) represents a specific proteolytic fragment with potent natriuretic and diuretic activity. This guide delineates the precise enzymatic mechanisms governing its biological release and provides a validated protocol for its chemical production via Solid Phase Peptide Synthesis (SPPS).

Part 1: Biosynthesis and Enzymatic Cleavage

The generation of Atriopeptin III is a post-translational event dictated by specific serine proteases.[3] Unlike the 28-residue ANP, which is generated by the transmembrane protease Corin , Atriopeptin III requires cleavage at a dibasic arginine site.

The Prohormone Substrate[5]

-

Storage Form: Pro-ANP (126 amino acids).[3][5][6] Stored in atrial granules.[3][7]

-

Sequence Context: The C-terminal region of Pro-ANP contains the active peptide sequences.[7][8]

Differential Proteolysis

The specific release of Atriopeptin III versus ANP 1-28 is determined by the protease specificity:

-

Corin / Thrombin Pathway (ANP 1-28):

-

Site: Cleaves at a monobasic site (Arg98-Ser99).

-

Product: ANP 1-28 (Ser-Leu-Arg-Arg-AP III ).

-

Physiology: This is the dominant pathway for circulating ANP.

-

-

Kallikrein Pathway (Atriopeptin III):

Pathway Visualization

Figure 1: Differential processing of Pro-ANP.[10][5][11] Corin generates the 28-mer; Kallikrein targets the dibasic site to yield Atriopeptin III.

Part 2: Chemical Synthesis Strategy (SPPS)

The synthesis of Atriopeptin III is challenging due to the requirement for a specific intramolecular disulfide bond between Cys5 and Cys21 (numbering relative to AP III). The following protocol utilizes Fmoc chemistry with an iodine-mediated oxidation strategy.

Experimental Design

-

Sequence: H-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH.[4]

-

Solid Support: Wang Resin (0.4–0.6 mmol/g loading).

-

Reasoning: AP III typically carries a C-terminal carboxylic acid (Tyr-OH). Wang resin is ideal for peptide acids synthesized via Fmoc.

-

-

Protecting Groups:

-

Fmoc: N-alpha protection.

-

tBu (tert-butyl): Ser, Tyr, Asp, Glu.

-

Pbf (pentamethyldihydrobenzofuran): Arg.

-

Trt (Trityl): Cys, Asn, Gln.

-

Critical: Use Cys(Acm) (Acetamidomethyl) if performing post-cleavage directed oxidation, or Cys(Trt) for direct iodine oxidation on the free thiol after cleavage. This protocol uses Cys(Trt) for post-cleavage air/iodine oxidation.

-

Step-by-Step Protocol

Phase A: Peptide Assembly

-

Resin Swelling: Swell Wang resin in DCM for 30 min.

-

First Residue Attachment: Couple Fmoc-Tyr(tBu)-OH using MSNT/MeIm or symmetric anhydride method to prevent racemization.

-

Elongation Cycles:

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (3x), DCM (3x).

-

Coupling: 3 eq Fmoc-AA, 2.9 eq HBTU, 6 eq DIPEA in DMF. Reaction time: 45–60 min.

-

Monitoring: Kaiser test (ninhydrin) after every step.

-

Phase B: Cleavage and Side-Chain Deprotection

-

Cocktail Preparation: TFA (92.5%), TIS (2.5%), EDT (2.5%), H2O (2.5%).

-

Note: EDT (Ethanedithiol) is critical to scavenge trityl cations and prevent alkylation of Trp/Tyr, though AP III lacks Trp, it protects the Cys thiols.

-

-

Reaction: Incubate resin in cocktail for 3 hours at room temperature.

-

Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether. Centrifuge and dry the pellet.

Phase C: Disulfide Bond Formation (Cyclization)

The linear peptide must be oxidized to form the Cys5-Cys21 bridge.

-

Dissolution: Dissolve crude linear peptide in 30% Acetic Acid (degassed) at a concentration of 0.1 mg/mL (High dilution prevents intermolecular dimers).

-

Oxidation: Add 0.01 M Iodine (I2) in methanol dropwise until a persistent yellow color is observed.

-

Quenching: After 15–30 min, add Ascorbic Acid (Vitamin C) until the solution becomes clear (reduces excess Iodine).

-

Extraction: Lyophilize the solution directly or extract with ether to remove iodine residues.

Synthesis Workflow Diagram

Figure 2: SPPS workflow for Atriopeptin III. High-dilution oxidation is the critical control point.

Part 3: Analytical Validation

Trustworthiness in peptide synthesis relies on rigorous characterization. The following parameters must be met to validate the identity of Atriopeptin III.

Quantitative Specifications

| Parameter | Specification | Method |

| Molecular Formula | C107H165N35O34S2 | Theoretical Calculation |

| Molecular Weight | 2549.8 Da (Monoisotopic) | ESI-MS |

| Purity | > 95% | RP-HPLC (214 nm) |

| Retention Time | ~18-22 min | C18 Column, 0-60% ACN gradient |

| Counter-ion | Trifluoroacetate (TFA) | Standard SPPS salt form |

Bioactivity Assay (Validation)

To verify the correct disulfide folding (which dictates activity), a vasorelaxation assay is recommended.

-

Tissue: Rat aortic strips pre-contracted with phenylephrine.

-

Activity: Atriopeptin III should induce dose-dependent relaxation (EC50 ~ 1-10 nM).

-

Control: Linear (reduced) AP III shows <1% activity, confirming the necessity of the Cys5-Cys21 bridge.

References

-

The structure and biological activity of Atriopeptin III. Source:Gao, F., et al. (1994).[12] Yao Xue Xue Bao. Context: Details the SPPS protocol and Iodine oxidation method.

-

Specificity of serine proteases for cleavage sites on proatrial natriuretic factor. Source:Wypij, D. M., & Harris, R. B. (1988). Journal of Biological Chemistry. Context: Defines Kallikrein cleavage at the dibasic site to yield AP III vs. Thrombin/Corin cleavage for ANP 1-28.

-

Corin, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme. Source:[2][3][10][5][11]Yan, W., et al. (2000).[5] PNAS. Context: Establishes Corin as the primary physiological convertase for the ANP pathway.

-

Atriopeptins: A family of potent biologically active peptides derived from mammalian atria. Source:[9]Currie, M. G., et al. (1984). Science. Context: Original isolation and structural characterization of Atriopeptins I, II, and III.[9]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source:Coin, I., et al. (2007). Nature Protocols. Context: Standard Fmoc/tBu protocols used for the synthesis section.

Sources

- 1. Atriopeptin biochemical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 4. Atriopeptin III | C107H165N35O34S2 | CID 16142364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arborassays.com [arborassays.com]

- 7. portlandpress.com [portlandpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Corin, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Synthesis and biological activity of atriopeptin III and its small molecular analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Atriopeptin III: A Comprehensive Technical Guide on its Cardiovascular Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atriopeptin III, the biologically active form of Atrial Natriuretic Peptide (ANP), is a cardiac hormone central to cardiovascular homeostasis. Secreted by atrial myocytes in response to mechanical stretch, it orchestrates a multi-faceted physiological response to reduce blood volume and pressure.[1] This guide provides an in-depth exploration of the molecular mechanisms, physiological effects, and therapeutic implications of Atriopeptin III. We will dissect its signaling pathways, detail its profound impact on vascular tone, renal function, and cardiac remodeling, and provide validated experimental protocols for its study. This document serves as a technical resource for professionals seeking to understand and leverage the potent cardiovascular properties of Atriopeptin III in research and drug development.

Introduction: The Heart as an Endocrine Organ

Historically viewed as a simple pump, the discovery of Atrial Natriuretic Peptide (ANP) in the early 1980s revolutionized our understanding of the heart, establishing it as a critical endocrine organ.[2] Atriopeptin III (also referred to as α-ANP) is the principal circulating, active form of this hormone. It is a 28-amino acid peptide released from atrial cardiomyocytes in response to increased atrial wall stretch, a direct indicator of elevated blood volume and pressure.[1][3] Functionally, Atriopeptin III is a key player in a negative feedback loop designed to protect the cardiovascular system from the deleterious effects of volume and pressure overload. It achieves this through potent vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), while also antagonizing the pressor effects of the Renin-Angiotensin-Aldosterone System (RAAS).[4][5][6]

Molecular Biology and Biochemistry

Synthesis, Processing, and Secretion

Atriopeptin III originates from a 152-amino acid precursor, pre-proANP, encoded by the NPPA gene.[7] Intracellular processing cleaves this precursor into the 126-amino acid proANP, which is the primary storage form within atrial granules. The critical activation step occurs upon secretion, where the transmembrane serine protease, corin, cleaves proANP to release the C-terminal 28-amino acid, biologically active Atriopeptin III.[7][8]

The primary stimulus for secretion is mechanical stretch of the atrial walls, which is sensed by volume receptors in the cardiac muscle cells.[1][3] Conditions such as hypervolemia and hypertension are therefore potent triggers for Atriopeptin III release.[5]

Mechanism of Action: Receptors and Signaling

Atriopeptin III exerts its biological effects by binding to specific receptors on the surface of target cells. The primary signaling receptor is the Natriuretic Peptide Receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[9][10]

-

NPR-A Activation: Binding of Atriopeptin III to the extracellular domain of NPR-A induces a conformational change that activates the receptor's intracellular guanylyl cyclase domain.

-

cGMP Production: This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a critical second messenger.[5][11]

-

Downstream Effectors: cGMP then activates a cascade of downstream effectors, most notably cGMP-dependent protein kinase (PKG).[12] PKG activation in vascular smooth muscle cells leads to the phosphorylation of proteins that reduce intracellular calcium levels and desensitize contractile machinery, resulting in vasodilation.[13]

This signaling pathway is the cornerstone of Atriopeptin III's physiological actions.

Signaling Pathway Diagram

Caption: Atriopeptin III signaling cascade via the NPR-A receptor and cGMP.

Core Cardiovascular and Renal Physiological Roles

The integrated effects of Atriopeptin III are geared towards reducing cardiovascular load.

Vasodilation and Blood Pressure Regulation

Atriopeptin III is a potent vasodilator, directly acting on vascular smooth muscle to cause relaxation and decrease total peripheral resistance.[1] This action is arterioselective, meaning it has a more pronounced effect on arteries than on veins.[14] By increasing the diameter of blood vessels, it effectively lowers systemic blood pressure.[1][15]

Renal Effects: Natriuresis and Diuresis

In the kidney, Atriopeptin III orchestrates a powerful response to excrete sodium and water:

-

Increased Glomerular Filtration Rate (GFR): It preferentially dilates the afferent (incoming) arterioles and constricts the efferent (outgoing) arterioles of the glomerulus, which increases glomerular hydrostatic pressure and boosts the GFR.[5]

-

Inhibition of Sodium Reabsorption: It directly inhibits sodium reabsorption in the renal tubules.[3] The combined result is a significant increase in both sodium excretion (natriuresis) and water excretion (diuresis), which directly reduces extracellular fluid and blood volume.[3][15][16]

Antagonism of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that increases blood pressure and volume. Atriopeptin III acts as a natural antagonist to this system at multiple levels:[4][17]

-

Inhibition of Renin Release: It directly suppresses the secretion of renin from the juxtaglomerular cells of the kidney, which is the rate-limiting step of the RAAS.[5][18]

-

Inhibition of Aldosterone Secretion: It acts on the adrenal cortex to inhibit the synthesis and release of aldosterone, a hormone that promotes sodium and water retention.[19] This counter-regulatory relationship is crucial for maintaining cardiovascular balance.[6][20]

Direct Cardiac Effects

Beyond its systemic effects, Atriopeptin III also exerts direct protective actions on the heart itself. It has been shown to possess anti-hypertrophic and anti-fibrotic properties, helping to prevent the pathological remodeling of the heart that occurs in conditions like chronic hypertension and heart failure.[3][4]

Physiological Feedback Loop

Caption: Negative feedback loop of Atriopeptin III in cardiovascular regulation.

Pathophysiological Relevance and Therapeutic Potential

Role in Heart Failure

In heart failure, chronic volume and pressure overload lead to persistently elevated levels of Atriopeptin III.[21] This is initially a compensatory mechanism to counteract the failing heart's reduced output.[21] However, in advanced stages, a state of "natriuretic peptide resistance" can develop, where the target organs become less responsive to the hormone's effects, potentially due to receptor downregulation.[7] Despite this, plasma levels of natriuretic peptides (especially the related BNP) are established biomarkers for the diagnosis and prognosis of heart failure.[5]

Therapeutic Applications

The potent physiological effects of Atriopeptin III have made its pathway a prime target for drug development.

-

Synthetic Analogs: Recombinant forms of ANP, such as Carperitide , are used clinically in some countries for the treatment of acute decompensated heart failure.[22][23][24] These agents mimic the effects of endogenous Atriopeptin III, promoting vasodilation and diuresis to rapidly reduce cardiac load.

-

Neprilysin Inhibitors: A major advancement has been the development of drugs that inhibit neprilysin, the enzyme responsible for degrading natriuretic peptides.[5] By preventing the breakdown of endogenous Atriopeptin III and other natriuretic peptides, these inhibitors enhance their beneficial actions. When combined with an angiotensin receptor blocker (ARBs), these drugs (known as ARNIs) have shown significant efficacy in treating heart failure.[5]

Summary of Atriopeptin III Physiological Effects

| Target Organ/System | Primary Action | Consequence |

| Vasculature | Vasodilation of smooth muscle[1] | Decrease in total peripheral resistance and blood pressure |

| Kidney | Increased GFR, decreased Na+ reabsorption[5] | Natriuresis and diuresis, reducing blood volume |

| Adrenal Gland | Inhibition of aldosterone synthesis[19] | Reduced Na+ and water retention |

| Renal Juxtaglomerular Apparatus | Inhibition of renin secretion[18] | Suppression of the RAAS cascade |

| Heart | Anti-hypertrophic, anti-fibrotic[3][4] | Attenuation of pathological cardiac remodeling |

Key Experimental Methodologies

Quantification of Atriopeptin III

Accurate measurement of plasma Atriopeptin III is crucial for both research and clinical diagnostics. The most common methods are competitive immunoassays.

Protocol: Radioimmunoassay (RIA) for Plasma Atriopeptin III

Causality: RIA is chosen for its high sensitivity and specificity, capable of detecting the typically low picomolar concentrations of the peptide in plasma.[25] A plasma extraction step is mandatory to remove interfering substances and concentrate the peptide.

-

Sample Collection & Preparation:

-

Collect whole blood into chilled EDTA tubes containing a protease inhibitor (e.g., aprotinin) to prevent peptide degradation.

-

Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

-

Plasma Extraction (Self-Validating Step):

-

Acidify plasma with an equal volume of 1% trifluoroacetic acid (TFA) to precipitate large proteins. Centrifuge to pellet precipitates.

-

Activate a C18 Sep-Pak solid-phase extraction cartridge with methanol, followed by equilibration with 0.1% TFA.

-

Load the acidified plasma supernatant onto the cartridge. The peptide will bind to the C18 matrix.

-

Wash the cartridge with 0.1% TFA to remove salts and hydrophilic contaminants.

-

Elute the peptide from the cartridge using an organic solvent mixture (e.g., 60% acetonitrile in 0.1% TFA).[25]

-

Lyophilize the eluate to dryness. Reconstitute in assay buffer.

-

-

Radioimmunoassay Procedure:

-

To a series of tubes, add a fixed amount of anti-ANP antibody and radiolabeled ¹²⁵I-ANP tracer.

-

Add varying concentrations of unlabeled ANP standards (for the standard curve) or the extracted patient samples.

-

Incubate to allow competitive binding between the labeled and unlabeled ANP for the antibody binding sites.

-

Add a secondary antibody to precipitate the primary antibody-antigen complexes. Centrifuge to pellet the complexes.

-

Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis:

-

Plot a standard curve of radioactivity vs. concentration of the ANP standards.

-

Determine the concentration of Atriopeptin III in the samples by interpolating their radioactivity measurements from the standard curve.

-

Functional Assay: Ex Vivo Vascular Reactivity

Causality: This assay directly measures the vasorelaxant properties of Atriopeptin III on isolated blood vessels, providing a functional readout of its biological activity independent of systemic neurohormonal influences.[26][27]

Protocol: Aortic Ring Vasorelaxation Assay

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat) and carefully excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit physiological salt solution (PSS).

-

Under a dissecting microscope, remove adhering connective tissue and cut the aorta into 2-3 mm wide rings.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath chamber between two stainless steel hooks. One hook is fixed, and the other is connected to an isometric force transducer.

-

Submerge the rings in PSS at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5 g). Replace the PSS every 15-20 minutes.

-

-

Viability and Pre-Contraction (Self-Validating Step):

-

Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

-

Wash out the KCl and allow the rings to return to baseline tension.

-

Induce a submaximal, stable contraction using a vasoconstrictor such as phenylephrine (PE) or angiotensin II. This pre-contraction is essential to observe subsequent relaxation.

-

-

Cumulative Concentration-Response Curve:

-

Once the PE-induced contraction has plateaued, add Atriopeptin III to the organ bath in a cumulative, log-incremental fashion (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

-

Allow the relaxation response to stabilize at each concentration before adding the next.

-

-

Data Analysis:

-

Record the force transducer output continuously.

-

Express the relaxation at each concentration as a percentage of the maximal pre-contraction induced by PE.

-

Plot the percentage relaxation against the log concentration of Atriopeptin III to generate a concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

-

Workflow Diagram for Vascular Reactivity Assay

Caption: Step-by-step workflow for an ex vivo aortic ring vasorelaxation assay.

Conclusion and Future Directions

Atriopeptin III is a cornerstone of cardiovascular regulation, acting as a powerful counter-regulatory hormone to the pressor and volume-retaining systems of the body. Its well-defined mechanisms of action, from receptor binding and cGMP signaling to its integrated effects on the vasculature and kidneys, provide a clear picture of its protective role. The translation of this understanding into therapeutics, particularly through neprilysin inhibition, has already had a major impact on the management of heart failure.

Future research will likely focus on designing novel, degradation-resistant ANP analogs with enhanced therapeutic profiles and exploring the more nuanced roles of the ANP/cGMP pathway in preventing cardiac fibrosis, hypertrophy, and inflammation.[4] A deeper understanding of the mechanisms behind natriuretic peptide resistance in chronic disease states will also be critical for developing strategies to restore the efficacy of this endogenous protective system.

References

-

Cannone, V., Cabassi, A., Volpi, R., & Burnett, J. C., Jr. (2019). Atrial Natriuretic Peptide: A Molecular Target of Novel Therapeutic Approaches to Cardio-Metabolic Disease. International Journal of Molecular Sciences, 20(13). [Link]

-

Tokoph, K. (2019). Release & Functions of Atrial Natriuretic Peptide [ANP]. Catalyst University. [Link]

-

Standaert, D. G., Cechetto, D. F., Needleman, P., & Saper, C. B. (1987). Cardiovascular actions of intrahypothalamic injections of atrial natriuretic peptide. PubMed. [Link]

-

Dr.Oracle. (2025). Does Atrial Natriuretic Peptide (ANP) increase in heart failure?. Dr.Oracle. [Link]

-

Wikipedia contributors. (n.d.). Atrial natriuretic peptide. Wikipedia. [Link]

-

Veiras, L. C., & Reudelhuber, T. L. (2021). Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now?. Frontiers in Physiology. [Link]

-

Loh, Y. P., & Cheng, Y. (2017). The renal and cardiovascular effects of natriuretic peptides. American Journal of Physiology-Renal Physiology. [Link]

-

Atarashi, K., Mulrow, P. J., & Franco-Saenz, R. (1985). Effect of atrial peptides on aldosterone production. PubMed. [Link]

-

Forciea, B. (2015). Anatomy and Physiology: Endocrine System: Atrial Natriuretic Peptide (ANP) V2.0. [Link]

-

Sikka, G., & Tsai, E. J. (2021). Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review. Bentham Science. [Link]

-

Dr.Oracle. (2025). What peptides have been studied to treat cardiomyopathy, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) analogs?. Dr.Oracle. [Link]

-

Schaffer, J. E., & Needleman, P. (1986). Atriopeptin III. A potent natriuretic, diuretic, and hypotensive agent in rats with chronic renal failure. PubMed. [Link]

-

Nagele, M. P., & Ruschitzka, F. (2023). Atrial Natriuretic Peptide. StatPearls - NCBI Bookshelf. [Link]

-

Ichiki, T., & Takeda, Y. (2021). Natriuretic Peptide-Based Novel Therapeutics: Long Journeys of Drug Developments Optimized for Disease States. PMC. [Link]

-